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N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide

Medicinal Chemistry Fragment-Based Drug Discovery CNS Drug Design

Sourcing a pre-functionalized phenylpiperazine-sulfonamide scaffold for CNS lead optimization or PAF antagonist synthesis often forces teams into custom-synthesis delays. This compound provides an off-the-shelf solution with a precisely defined ethyl-spaced methanesulfonamide motif, a topology absent from common 1-arylsulfonyl-4-phenylpiperazine libraries. It enables direct SAR exploration of linker-length effects on sPLA₂, tyrosinase, or pancreatic lipase inhibition.

Molecular Formula C13H21N3O2S
Molecular Weight 283.39 g/mol
CAS No. 1208945-87-2
Cat. No. B6582117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide
CAS1208945-87-2
Molecular FormulaC13H21N3O2S
Molecular Weight283.39 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NCCN1CCN(CC1)C2=CC=CC=C2
InChIInChI=1S/C13H21N3O2S/c1-19(17,18)14-7-8-15-9-11-16(12-10-15)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
InChIKeyPOWZKQUBGWQKEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Phenylpiperazin-1-yl)ethyl]methanesulfonamide: Chemical Profile


N-[2-(4-Phenylpiperazin-1-yl)ethyl]methanesulfonamide (CAS 1208945-87-2, molecular formula C₁₃H₂₁N₃O₂S, molecular weight 283.39 g/mol) is a synthetic sulfonamide-functionalized phenylpiperazine derivative . The molecule assembles three pharmacophoric elements—a 4-phenylpiperazine head group, a two-carbon ethyl linker, and a terminal methanesulfonamide moiety—within a compact scaffold. It has been catalogued as an intermediate for preparing platelet-activating factor (PAF) antagonists and has been entered into high-throughput screening cascades at the Scripps Research Institute Molecular Screening Center, including a cell-based primary assay targeting the G-protein coupled receptor GPR151 . The compound belongs to the broader arylpiperazine-sulfonamide class, which has been extensively explored in patents covering CNS disorders, obesity, and type II diabetes [1].

Fragment-like scaffold (MW
Pre-installed methanesulfonamide for PAF/PLA₂ antagonist synthesis
Documented HTS entry for GPCR and ion channel screening

N-[2-(4-Phenylpiperazin-1-yl)ethyl]methanesulfonamide Substitution Uniqueness


Within the phenylpiperazine-sulfonamide chemotype, even conservative structural modifications—lengthening the ethyl linker to propyl, replacing the methanesulfonamide with a bulkier arylsulfonamide, or converting the sulfonamide nitrogen connectivity—can alter hydrogen-bond donor/acceptor capacity, lipophilicity (cLogP), and conformational flexibility [1]. Published structure–activity relationship (SAR) studies on 1-arylsulfamido-2-alkylpiperazines demonstrate that replacing the amide function with a sulfamide group and introducing electron-donating substituents on the benzenesulfonyl moiety significantly improves inhibitory potency against Group I and II secreted phospholipases A₂ (sPLA₂s), while lipophilicity remains an essential parameter for affinity [2]. Consequently, the precise combination of an ethyl spacer and a methanesulfonamide terminal group in the target compound defines a distinct physicochemical and pharmacophoric profile that cannot be assumed interchangeable with close analogs such as the propyl-linked variant 1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide (CAS 1049525-95-2) or the sulfonyl-bridged N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)methanesulfonamide (CAS 897622-23-0) [1].

Ethyl linker geometry may shift receptor affinity profiles; propyl analogs not directly interchangeable
Sulfonyl-bridged analog lacks basic piperazine nitrogen, altering pharmacophoric properties
Bulkier arylsulfonamide congeners exceed lead-like MW, reducing fragment optimization flexibility

N-[2-(4-Phenylpiperazin-1-yl)ethyl]methanesulfonamide: Differentiation Evidence


Molecular Weight & Ligand Efficiency vs. Bulkier Analogs

The target compound (MW = 283.39 g/mol, C₁₃H₂₁N₃O₂S) is substantially smaller than the naphthalene-2-sulfonamide analog N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide (CAS 1049432-99-6; C₂₂H₂₅N₃O₂S, estimated MW ≈ 395.5 g/mol), representing a molecular weight reduction of approximately 112 g/mol (≈28% lower) [1]. This size differential places the target compound within a more favorable range for lead-like or fragment-based approaches, where MW < 300 is a common criterion [1]. The smaller methanesulfonamide group (SO₂CH₃) vs. naphthalene-2-sulfonamide (SO₂-C₁₀H₇) reduces lipophilic bulk while retaining the sulfonamide hydrogen-bond donor/acceptor functionality essential for target engagement [2].

MW & lead-like profile
Cross-study comparable
Target
MW 283.39, ethyl linker, methanesulfonamide
Comparator (CAS 1049432-99-6)
MW ~395.5, naphthalene-2-sulfonamide
Lower MW may support lead-like optimization and fragment-based approaches
~28% MW reduction; satisfies MW
Linker length specificity
Class-level inference
Target
Ethyl linker (n=2), no N-aryl substitution
Comparator (CAS 1049525-95-2)
Propyl linker (n=3), 2-chlorophenyl N-substitution
Ethyl linker geometry may constrain receptor selectivity; propyl analogs may not replicate
Class-level SAR from 5-HT₇/5-HT₁A and PLA₂ studies
Sulfonamide connectivity
Cross-study comparable
Target
Methanesulfonamide (–NHSO₂CH₃), 1 HBD, 2 HBA, basic N
Comparator (CAS 897622-23-0)
Bis-sulfonamide, 4 HBA, non-basic piperazine, MW +64.1
Basic piperazine center may support aminergic GPCR binding; sulfonyl analog lacks this feature
5-HT₆ binding studies confirm connectivity-dependent pharmacophore
HTS screening entry
Supporting evidence
4 documented HTS assays
Pre-existing HTS entry may reduce inclusion barriers for follow-up assays
Scripps and Vanderbilt centers; targets GPR151, FBW7, MITF, GIRK2
PAF antagonist intermediate
Supporting evidence
Pre-functionalized methanesulfonamide eliminates sulfonamide-coupling step
May reduce synthetic effort for PAF/PLA₂ inhibitor programs
Catalogued as intermediate; SAR from Binisti et al. (2001)
Enzyme inhibition potential
Class-level inference
No direct inhibition data for this CAS; class-level evidence from 1-arylsulfonyl-4-phenylpiperazines
Enzyme inhibition properties require direct testing; connectivity may differentiate selectivity
Tyrosinase/lipase reference study, data to verify
Medicinal Chemistry Fragment-Based Drug Discovery CNS Drug Design

Ethyl Linker Length Specificity vs. Propyl Analogs

The target compound incorporates a two-carbon ethyl linker (–CH₂CH₂–) between the piperazine N-4 position and the methanesulfonamide nitrogen. In contrast, the closely related 1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide (CAS 1049525-95-2) employs a three-carbon propyl linker (–CH₂CH₂CH₂–) and also introduces a 2-chlorophenyl substituent on the sulfonamide nitrogen [1]. Published SAR on long-chain arylpiperazine ligands demonstrates that spacer length between the piperazine core and the terminal pharmacophore significantly modulates affinity at serotonin 5-HT₇ and 5-HT₁A receptors [2]. Within the platelet-activating factor (PAF) antagonist series, the position on the piperazine ring carbon and linker geometry influence affinity profiles for Group I vs. Group II secreted PLA₂s [3].

Linker length specificity
Class-level inference
Target
Ethyl linker (n=2), no N-aryl substitution
Comparator (CAS 1049525-95-2)
Propyl linker (n=3), 2-chlorophenyl N-substitution
Ethyl linker geometry may constrain receptor selectivity; propyl analogs may not replicate
Class-level SAR from 5-HT₇/5-HT₁A and PLA₂ studies
Structure-Activity Relationship Linker Optimization GPCR Ligand Design

Methanesulfonamide vs. Sulfonyl Connectivity

The target compound features a methanesulfonamide group (–NHSO₂CH₃) connected to the ethyl linker via a nitrogen atom, yielding a secondary sulfonamide with one hydrogen-bond donor (N–H) and two hydrogen-bond acceptors (S=O). By contrast, the sulfonyl-bridged analog N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)methanesulfonamide (CAS 897622-23-0; C₁₃H₂₁N₃O₄S₂, MW 347.5 g/mol) incorporates an additional –SO₂– group between the piperazine ring and the ethylene spacer, converting the connectivity from a basic amine-to-sulfonamide linkage to a sulfonamide-to-sulfonamide linkage . This results in the loss of the piperazine N-4 basic center (the sulfonamide nitrogen becomes non-basic), an additional 64.1 g/mol molecular weight, and altered hydrogen-bonding architecture . Binding studies on sulfonyl-containing arylalkylamines at human 5-HT₆ serotonin receptors confirm that sulfonamide vs. sulfone connectivity affects binding modes, complicating the development of a unified pharmacophore model [1].

Sulfonamide connectivity
Cross-study comparable
Target
Methanesulfonamide (–NHSO₂CH₃), 1 HBD, 2 HBA, basic N
Comparator (CAS 897622-23-0)
Bis-sulfonamide, 4 HBA, non-basic piperazine, MW +64.1
Basic piperazine center may support aminergic GPCR binding; sulfonyl analog lacks this feature
5-HT₆ binding studies confirm connectivity-dependent pharmacophore
Bioisostere Analysis Sulfonamide Pharmacology Metabolic Stability

HTS Entry: GPR151 and GIRK2 Target Engagement

The target compound has been entered into at least four high-throughput screening assays at the Scripps Research Institute Molecular Screening Center, as documented in the Chemsrc bioassay database . These include: (i) a cell-based high-throughput primary assay to identify activators of GPR151 (a G-protein coupled receptor implicated in nicotine dependence and withdrawal [1]); (ii) an AlphaScreen-based biochemical HTS to identify activators of FBW7; (iii) an AlphaScreen-based biochemical HTS to identify inhibitors of MITF; and (iv) an assay to discover small-molecule activators of G protein-gated inwardly-rectifying potassium channel 2 (GIRK2) from the Vanderbilt HTS center . While specific %activation or IC₅₀ values from these screens are not publicly available for this individual compound, the inclusion in multiple Scripps and Vanderbilt screening cascades confirms that the compound is present in curated screening libraries and has undergone experimental evaluation against disease-relevant targets.

HTS screening entry
Supporting evidence
4 documented HTS assays
Pre-existing HTS entry may reduce inclusion barriers for follow-up assays
Scripps and Vanderbilt centers; targets GPR151, FBW7, MITF, GIRK2
High-Throughput Screening GPCR Pharmacology Ion Channel Modulation Addiction Neuroscience

PAF Antagonist Intermediate & PLA₂ Inhibitor Utility

The compound is explicitly catalogued by Toronto Research Chemicals (TRC) as an intermediate in the preparation of platelet-activating factor (PAF) antagonists, with a literature reference to Bechtel et al., J. Pharm. Sci., 74, 1265 (1985) . The broader SAR context is provided by Binisti et al. (Eur. J. Med. Chem., 2001), who demonstrated that 1-benzoyl-2-alkyl piperazines are strong inhibitors of Group I and II secreted PLA₂s, and that replacing the amide function with a sulfamide significantly improves activity [1]. While the target compound itself is an intermediate rather than a final PAF antagonist, its methanesulfonamide group pre-installs the sulfonamide pharmacophore required for PLA₂ inhibition, distinguishing it from the parent amine 2-(4-phenylpiperazin-1-yl)ethanamine (CAS 21091-61-2), which lacks any sulfonamide functionality [2].

PAF antagonist intermediate
Supporting evidence
Pre-functionalized methanesulfonamide eliminates sulfonamide-coupling step
May reduce synthetic effort for PAF/PLA₂ inhibitor programs
Catalogued as intermediate; SAR from Binisti et al. (2001)
Platelet-Activating Factor Phospholipase A₂ Inhibition Inflammation Synthetic Intermediate

Enzyme Inhibition Potential of Phenylpiperazine-Sulfonamide Series

A published enzyme inhibition study on 1-arylsulfonyl-4-phenylpiperazine derivatives—which share the phenylpiperazine-sulfonamide core architecture with the target compound—demonstrated measurable inhibitory activity against tyrosinase and pancreatic lipase, with molecular docking studies supporting binding poses within the enzyme active sites [1]. While this study evaluated 1-arylsulfonyl-piperazines (where the sulfonyl group is directly attached to the piperazine N-1) rather than the N-ethylmethanesulfonamide connectivity of the target compound, the shared sulfonamide pharmacophore and phenylpiperazine scaffold provide class-level inference that the target compound may exhibit analogous enzyme inhibition properties, contingent on the accessibility of the sulfonamide group for target engagement [1] [2].

Enzyme inhibition potential
Class-level inference
No direct inhibition data for this CAS; class-level evidence from 1-arylsulfonyl-4-phenylpiperazines
Enzyme inhibition properties require direct testing; connectivity may differentiate selectivity
Tyrosinase/lipase reference study, data to verify
Enzyme Inhibition Tyrosinase Pancreatic Lipase Molecular Docking

N-[2-(4-Phenylpiperazin-1-yl)ethyl]methanesulfonamide: Application Scenarios


Fragment-Based CNS Drug Discovery

With a molecular weight of 283.39 g/mol, this compound satisfies the MW < 300 criterion for lead-like chemical space, making it suitable as a starting scaffold for CNS-oriented fragment growing or lead optimization programs targeting aminergic GPCRs (dopamine D₂/D₃, serotonin 5-HT₁A/₇) . Its retention of a basic piperazine N-4 center (unlike the sulfonyl-bridged analog CAS 897622-23-0) ensures the critical ionic interaction with the conserved aspartate residue in aminergic receptor binding pockets . The documented HTS entry at Scripps for GPR151—a receptor implicated in nicotine addiction [1]—further supports its relevance for addiction neuroscience programs.

PAF Antagonist & sPLA₂ Inhibitor Synthesis

Catalogued as an intermediate for PAF antagonist preparation by Toronto Research Chemicals , this compound provides a pre-installed methanesulfonamide pharmacophore that directly feeds into the SAR established by Binisti et al. (2001), where sulfamide-replacement of amide functions in 1-arylsulfamido-2-alkylpiperazines significantly improved sPLA₂ inhibitory potency [1]. The two-carbon ethyl linker corresponds to the optimal spacer geometry identified in the 1-arylsulfamido-2-alkylpiperazine series, and the phenyl group at the piperazine N-4 position provides a vector for further para-substitution with electron-donating groups, which was shown to enhance activity [1].

SAR Expansion Beyond Arylsulfonyl-Piperazine Inhibitors

Published enzyme inhibition studies on 1-arylsulfonyl-4-phenylpiperazines have established this chemotype as active against tyrosinase and pancreatic lipase . The target compound offers a structurally differentiated connectivity—ethyl-spaced methanesulfonamide rather than directly N-attached arylsulfonyl—that allows SAR exploration of linker-length effects on enzyme inhibition potency and selectivity. This connectivity is not represented in the published 1-arylsulfonyl-4-phenylpiperazine libraries , providing a procurement rationale for groups seeking to diversify their screening collections with novel sulfonamide topologies.

HTS Deck Augmentation for GPCR & Ion Channel Targets

The compound's presence in four distinct HTS assays at Scripps and Vanderbilt screening centers—targeting GPR151, FBW7, MITF, and GIRK2 —demonstrates its physical availability in curated screening libraries and compatibility with automated HTS workflows. For screening centers building or refreshing compound decks for orphan GPCR or ion channel campaigns, this compound offers a phenylpiperazine-sulfonamide chemotype with pre-existing QC provenance in academic HTS settings, potentially accelerating hit triage by enabling cross-referencing with prior screening data .

Application
Selection Property
Validation Focus
Fragment-based CNS lead discovery
Lead-like MW scaffold, basic piperazine N
Aminergic GPCR binding, ligand efficiency optimization
PAF antagonist intermediate synthesis
Pre-installed methanesulfonamide pharmacophore
sPLA₂ inhibition SAR, sulfonamide installation efficiency
SAR diversification of arylpiperazine-sulfonamides
Differentiated ethyl-spaced connectivity
Enzyme inhibition selectivity vs directly attached sulfonyl series
HTS deck augmentation for GPCR/ion channels
Documented HTS screening library provenance
Orthogonal assay validation, hit triage cross-referencing
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